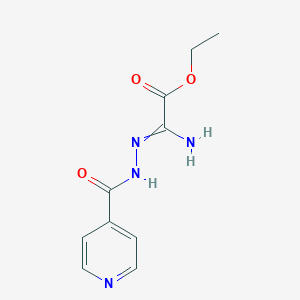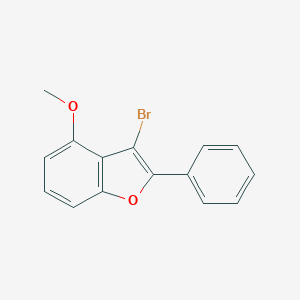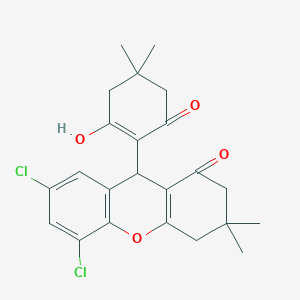
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BW-A77U, is a purine derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.
作用机制
The mechanism of action of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by inhibiting the activity of cyclic AMP phosphodiesterase. This results in an increase in the intracellular levels of cyclic AMP, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific application. As mentioned, it has been shown to have antitumor and anti-inflammatory activity, as well as neuroprotective effects. It has also been shown to have vasodilatory effects, which could be useful in the treatment of cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it can be toxic at high concentrations, which could limit its use in certain experiments.
未来方向
There are many potential future directions for research on 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a cancer treatment, as it has shown promising results in preclinical studies. Additionally, further research could be done on its potential as an anti-inflammatory and neuroprotective agent. Finally, more studies could be done to investigate the potential cardiovascular benefits of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
合成方法
The synthesis of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-7-decylxanthine with methyl isocyanate. The reaction is carried out in anhydrous chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
属性
产品名称 |
8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C16H25BrN4O2 |
分子量 |
385.3 g/mol |
IUPAC 名称 |
8-bromo-7-decyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H25BrN4O2/c1-3-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)20(2)16(23)19-14(12)22/h3-11H2,1-2H3,(H,19,22,23) |
InChI 键 |
PEWKVKHESQTLDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
规范 SMILES |
CCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)

![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)


![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)

![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)